molecular formula C9H12N2OS B14834418 5-Cyclopropoxy-4-(methylthio)pyridin-2-amine

5-Cyclopropoxy-4-(methylthio)pyridin-2-amine

Cat. No.: B14834418
M. Wt: 196.27 g/mol
InChI Key: MNZISFUXPLOHLS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-2-amine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(methylsulfanyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C9H12N2OS/c1-13-8-4-9(10)11-5-7(8)12-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11)

InChI Key

MNZISFUXPLOHLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)N

Origin of Product

United States

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